molecular formula C20H19N5O2 B2676616 N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 371145-13-0

N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2676616
CAS RN: 371145-13-0
M. Wt: 361.405
InChI Key: GIERLGAVVJKBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been studied for its potential applications in medicinal chemistry . It is related to 3,4-dimethoxyphenylethylamine, a compound that is an analogue of the major human neurotransmitter dopamine .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various pyrazolo[3,4-d]pyrimidine derivatives, highlighting the importance of these compounds in scientific research. For instance, the synthesis, characterization, and X-ray crystal study of pyrazole derivatives have provided insights into their structural properties and potential pharmacophore sites for antitumor, antifungal, and antibacterial activities (A. Titi et al., 2020). This underscores the chemical compound's relevance in designing new therapeutic agents.

Antimicrobial and Anticancer Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial and anticancer potentials. The design and synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents (A. Rahmouni et al., 2016) demonstrate the compound's utility in developing new therapeutic strategies for cancer and inflammatory diseases.

Antiviral Activity

The antiviral activity of pyrazole derivatives against herpes simplex virus type-1 indicates the potential of N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine related compounds in antiviral research (A. Tantawy et al., 2012).

Inhibition of Kinases

Compounds structurally related to N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been designed as inhibitors of CLK1 and DYRK1A kinases, which are important targets for drug development due to their involvement in various diseases, including cancer and neurodegeneration (J. Guillon et al., 2013).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-13-4-7-15(8-5-13)25-20-16(11-23-25)19(21-12-22-20)24-14-6-9-17(26-2)18(10-14)27-3/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIERLGAVVJKBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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